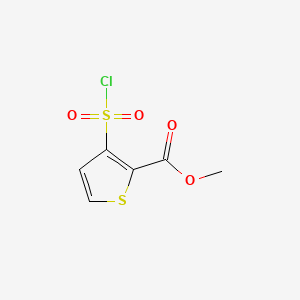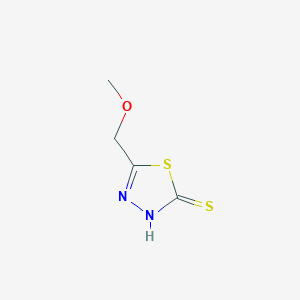![molecular formula C5H3ClN4 B1586798 3-Cloro-[1,2,4]triazolo[4,3-b]piridazina CAS No. 33050-36-1](/img/structure/B1586798.png)
3-Cloro-[1,2,4]triazolo[4,3-b]piridazina
Descripción general
Descripción
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . Another study reported the synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .Molecular Structure Analysis
The molecular structure of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine and similar compounds has been discussed in several studies . These studies have highlighted the importance of the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine and similar compounds have been studied . These studies have shown that these compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine have been reported . The compound has a molecular weight of 154.56 g/mol .Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de c-Met
3-Cloro-[1,2,4]triazolo[4,3-b]piridazina: los derivados se han estudiado por su potencial como inhibidores de c-Met . c-Met es una proteína quinasa implicada en diversas formas de cáncer, y su inhibición puede ser un objetivo valioso para los fármacos anticancerígenos. Estos compuestos han mostrado resultados prometedores en la inhibición de la actividad de c-Met, lo que podría conducir al desarrollo de nuevos agentes terapéuticos para el tratamiento del cáncer.
Ciencia de los Polímeros: Unidades Estructurales en Polímeros
Este compuesto se ha incorporado como una unidad estructural en los polímeros . Su estructura heterocíclica única puede contribuir a las propiedades físicas de los polímeros, como la estabilidad y la durabilidad, haciéndolos adecuados para diversas aplicaciones industriales, incluidos materiales para células solares y electrónica.
Tecnología de Células Solares: Mejora de la Eficiencia
La estructura heterocíclica de This compound se ha utilizado en el desarrollo de células solares . Su incorporación en los materiales de las células solares puede mejorar la eficiencia de la absorción de luz y la conversión de energía, contribuyendo al avance de la tecnología solar.
Sondas Fluorescentes: Bioimagen y Diagnóstico
Los derivados de este compuesto se han utilizado como sondas fluorescentes . Estas sondas pueden unirse a objetivos biológicos específicos y emitir fluorescencia, que puede detectarse e imaginarse. Esta aplicación es particularmente útil en la investigación biológica y el diagnóstico médico, donde la visualización de los procesos celulares es crucial.
Actividad Moduladora de GABA A: Neurofarmacología
En neurofarmacología, This compound y sus derivados han mostrado actividad como moduladores de GABA A . Esta actividad se puede aprovechar para desarrollar fármacos que afectan el sistema GABAérgico, que participa en la regulación de la excitabilidad neuronal y puede ser un objetivo en el tratamiento de la ansiedad, el insomnio y la epilepsia.
Actividad Anticancerígena: Desarrollo de Fármacos
El compuesto ha demostrado una actividad anticancerígena significativa in vitro, y los derivados muestran potentes efectos antiproliferativos contra diversas líneas celulares de cáncer . Esto sugiere su posible uso en el desarrollo de nuevos fármacos anticancerígenos, con la capacidad de inhibir el crecimiento de las células cancerosas.
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. By inhibiting these targets, 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine can potentially halt the growth and spread of cancer cells .
Mode of Action
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, growth, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the growth and spread of cancer cells .
Pharmacokinetics
The ADME properties of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are characterized by high gastrointestinal absorption and blood-brain barrier permeability . The compound also shows no inhibitory activity against major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions . These properties contribute to the bioavailability of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine.
Result of Action
The molecular and cellular effects of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine. For instance, the compound’s activity can be influenced by the presence of certain functional groups in its structure . Additionally, the compound’s stability can be affected by conditions that may cause it to degrade or form dust
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWYWGHZHRRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363047 | |
| Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33050-36-1 | |
| Record name | 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33050-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















